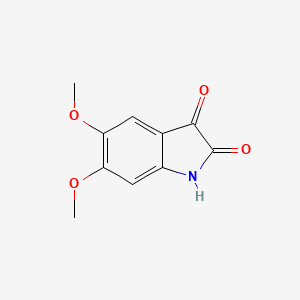
5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 4722-81-0 . It has a molecular weight of 207.19 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5,6-dimethoxy-1H-indole-2,3-dione . The InChI code is 1S/C10H9NO4/c1-14-7-3-5-6 (4-8 (7)15-2)11-10 (13)9 (5)12/h3-4H,1-2H3, (H,11,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 240-241°C .Aplicaciones Científicas De Investigación
Antiviral Activity
5,6-dimethoxy-1H-indole-2,3-dione: derivatives have been studied for their antiviral properties. Compounds structurally related to this molecule have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The modifications on the indole scaffold can significantly affect the potency and selectivity of these compounds against specific viral targets.
Anti-inflammatory and Anticancer Properties
Indole derivatives, including those related to 5,6-dimethoxy-1H-indole-2,3-dione , are known for their anti-inflammatory and anticancer activities. These compounds can interact with multiple cellular targets, disrupting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial and Antitubercular Effects
The indole nucleus is a common feature in compounds with antimicrobial properties5,6-dimethoxy-1H-indole-2,3-dione and its analogs have been explored for their potential to inhibit the growth of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis .
Antidiabetic and Antimalarial Applications
Research has indicated that indole derivatives can exhibit antidiabetic properties by influencing insulin secretion or insulin-like activity. Additionally, some indole compounds have been effective against Plasmodium species, suggesting potential antimalarial applications .
Anticholinesterase and Antioxidant Activities
These compounds have also been investigated for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. Their antioxidant properties further contribute to their therapeutic potential, offering protection against oxidative stress-related damage .
Chemical Synthesis and Drug Discovery
5,6-dimethoxy-1H-indole-2,3-dione: serves as a key intermediate in the synthesis of various biologically active molecules. It is used in the preparation of compounds with potential as HIV-1 inhibitors and tubulin polymerization inhibitors, which are important in cancer therapy .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that contribute to their biological activities
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could have a broad spectrum of molecular and cellular effects.
Propiedades
IUPAC Name |
5,6-dimethoxy-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)9(5)12/h3-4H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNMEXSXIIAELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

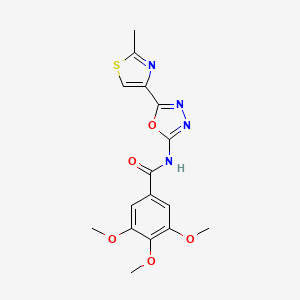
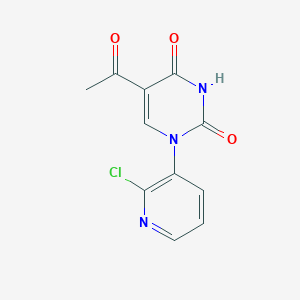
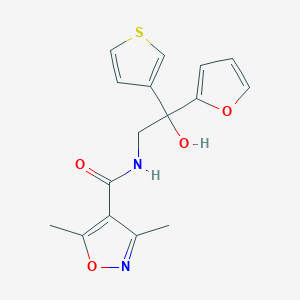
![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)
![2-[(2,4,5,7-Tetranitrofluoren-9-ylidene)methyl]thiophene](/img/structure/B2936500.png)
![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione](/img/structure/B2936501.png)
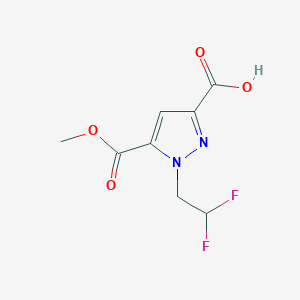
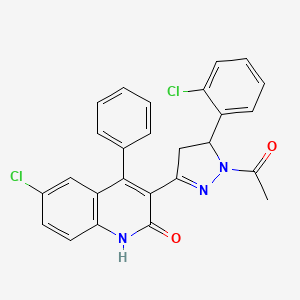
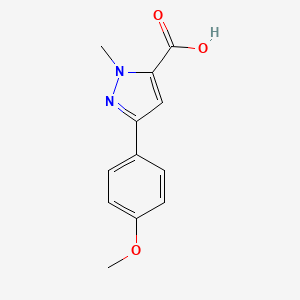

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)

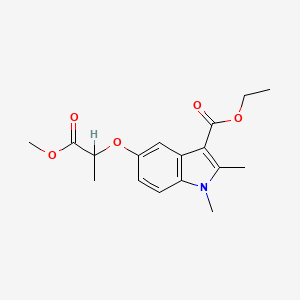
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)